Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652870
InChI: InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m1./s1
SMILES: COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride

CAS No.:

Cat. No.: VC13652870

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride -

Specification

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name methyl 4-[(3R)-pyrrolidin-3-yl]oxybenzoate;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m1./s1
Standard InChI Key YLCXKAWLTIIZIJ-RFVHGSKJSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)O[C@@H]2CCNC2.Cl
SMILES COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride combines a benzoate ester group with a pyrrolidine ring connected via an ether linkage. The stereochemistry at the pyrrolidine oxygen is exclusively the (R)-enantiomer, a critical feature influencing its biological interactions . The hydrochloride salt enhances solubility in polar solvents, a property advantageous for formulation in pharmacological studies.

Synthesis and Preparation

The synthesis of methyl (R)-4-(pyrrolidin-3-yloxy)benzoate hydrochloride involves a multi-step sequence beginning with the preparation of the benzoate ester backbone. A plausible route includes:

  • Esterification of 4-hydroxybenzoic acid: Reaction with methanol under acidic conditions yields methyl 4-hydroxybenzoate .

  • Etherification with pyrrolidine: The hydroxyl group undergoes nucleophilic substitution with (R)-pyrrolidin-3-ol, facilitated by a base such as potassium carbonate.

  • Salt formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving stability and solubility.

Critical to this process is the retention of stereochemistry at the pyrrolidine oxygen, achieved through enantioselective synthesis or resolution techniques . Challenges include optimizing reaction conditions to avoid racemization and ensuring high yields at each step.

Physicochemical Characterization

While specific data on melting point, boiling point, and density were unavailable, the compound’s solubility profile suggests compatibility with common organic solvents. Spectroscopic characterization would involve:

  • Infrared (IR) Spectroscopy: Peaks corresponding to ester carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and ether linkages (1100cm1\sim 1100 \, \text{cm}^{-1}).

  • NMR Spectroscopy: Distinct signals for the pyrrolidine protons (δ1.53.5ppm\delta \, 1.5–3.5 \, \text{ppm}) and aromatic protons (δ7.08.0ppm\delta \, 7.0–8.0 \, \text{ppm}) .

Research Findings and Comparative Analysis

Recent studies highlight the role of stereochemistry in biological activity. For instance, (R)-enantiomers of pyrrolidine derivatives demonstrate higher receptor binding affinities than their (S)-counterparts, a trend likely applicable to this compound . Comparative data with methyl 4-nitrobenzoate (a structural analog) reveal differences in reactivity and solubility, underscoring the impact of the pyrrolidine substituent .

Table 2: Comparison with Analogous Compounds

CompoundMolecular FormulaBiological Activity
Methyl 4-nitrobenzoateC8H7NO4\text{C}_8\text{H}_7\text{NO}_4Intermediate in organic synthesis
(R)-4-chloro-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochlorideC9H13Cl2N3OS\text{C}_9\text{H}_{13}\text{Cl}_2\text{N}_3\text{OS}Kinase inhibition

Future Directions and Challenges

Further research should prioritize:

  • In vitro bioactivity assays to identify therapeutic targets.

  • Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion.

  • Scalable synthesis routes to support preclinical development.

Challenges include elucidating the compound’s mechanism of action and addressing potential toxicity concerns. Collaborative efforts between academic and industrial researchers will be essential to advance this molecule into clinical trials.

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